4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
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Overview
Description
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyridinone core substituted with a cycloheptylidenehydrazinyl group and a methyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2-cycloheptylidenehydrazine with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating conditions like Parkinson’s disease and depression.
Mechanism of Action
The mechanism of action of 4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an MAO-B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can help alleviate symptoms of neurodegenerative diseases by increasing the availability of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
2-(2-cycloheptylidenehydrazinyl)-4-(2,4-dichlorophenyl)-1,3-thiazole: Another compound with a cycloheptylidenehydrazinyl group, known for its low binding free energy and high affinity for MAO-B.
2-(2-(substituted benzylidene)hydrazinyl)-6-chloro-N’-cycloalkylidenepyridine-4-carbohydrazide: A related pyridine derivative with antimicrobial activities.
Uniqueness
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit MAO-B makes it a valuable compound for research in neurodegenerative diseases.
Properties
CAS No. |
61191-27-3 |
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Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(2-cycloheptylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H19N3O/c1-10-8-12(9-13(17)14-10)16-15-11-6-4-2-3-5-7-11/h8-9H,2-7H2,1H3,(H2,14,16,17) |
InChI Key |
VWOUWSWVAQCCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCCC2 |
Origin of Product |
United States |
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